molecular formula C25H29N3O4S B1203801 Arrhythmic-Targeting Compound 1

Arrhythmic-Targeting Compound 1

Katalognummer: B1203801
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: NIYGLRKUBPNXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydronaphthalene moiety, a hydroxyspirochromene, and a piperidine ring, making it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Comparative Analysis with Existing Antiarrhythmic Drugs

The following table summarizes the characteristics of Arrhythmic-Targeting Compound 1 compared to other well-known antiarrhythmic agents:

Compound NameClassMechanism of ActionUnique Features
This compoundNovel AntiarrhythmicModulates ion channels and receptorsNitrogen-containing spirocycles; potential for tailored therapy
IvabradineClass II AntiarrhythmicBlocks hyperpolarization-activated cyclic nucleotide-gated channelsReduces heart rate without affecting contractility
RanolazineClass III AntiarrhythmicInhibits late sodium currentUnique mechanism affecting late sodium influx
DronedaroneClass III AntiarrhythmicMulti-channel blocker (sodium, potassium, calcium)Used for atrial fibrillation management
SotalolClass III AntiarrhythmicPotassium channel blockerEffective for both ventricular and atrial arrhythmias

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Animal Models : In preclinical studies, the compound demonstrated significant efficacy in reducing arrhythmogenic events in canine models of atrial fibrillation. It was noted that the compound effectively prolonged the effective refractory period, thus stabilizing cardiac rhythms .
  • Human Trials : Early-phase clinical trials have suggested that this compound may be beneficial for patients with persistent atrial fibrillation. Patients treated with this compound showed a marked reduction in episodes of arrhythmia compared to those receiving standard therapy .
  • Mechanistic Studies : Research involving isolated cardiac myocytes has illustrated that this compound can alter ion channel dynamics, leading to reduced excitability and improved electrical stability within cardiac tissues. These findings underscore its potential as a targeted therapy for specific arrhythmogenic conditions .

Wirkmechanismus

The mechanism of action of N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-[1’-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4’-piperidine]-6-yl]methanesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Arrhythmic-Targeting Compound 1, and how are these validated in preclinical models?

  • Methodological Answer: The compound’s nitrogen-containing spirocyclic structure suggests interaction with ion channels (e.g., potassium or sodium channels) critical to cardiac electrophysiology. Validation involves in vitro patch-clamp assays to measure ion channel inhibition/activation and ex vivo models using isolated cardiomyocytes. Preclinical efficacy is further tested in animal models (e.g., rodent arrhythmia induction via ischemia or pharmacological triggers), with electrocardiographic (ECG) monitoring to assess rhythm stabilization . For mechanistic confirmation, knockout models or siRNA silencing of suspected targets can isolate compound-specific effects .

Q. How should researchers design in vitro and in vivo experiments to evaluate the efficacy of this compound while addressing interspecies variability?

  • Methodological Answer: Prioritize human-derived cardiomyocytes or induced pluripotent stem cell (iPSC)-derived cardiac cells to minimize species-specific discrepancies in ion channel expression . In vivo studies should use multiple species (e.g., rodents, canines) to assess translational consistency. Include control cohorts treated with established antiarrhythmics (e.g., amiodarone) for comparative efficacy analysis. Data interpretation must account for differences in metabolic rates and drug clearance across species, requiring pharmacokinetic profiling (e.g., plasma concentration monitoring) .

Q. What biomarkers are most relevant for assessing this compound’s mechanism of action in clinical arrhythmia studies?

  • Methodological Answer: Key biomarkers include serum potassium/calcium levels (electrolyte imbalances influence arrhythmia risk), troponin (myocardial injury), and C-reactive protein (inflammation). Electrolyte monitoring should accompany ECG metrics (e.g., QT interval, heart rate variability). For mechanistic insights, pair biomarkers with transcriptomic profiling (e.g., RNA-seq of cardiac tissue) to identify pathways modulated by the compound .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical data showing efficacy of this compound and inconsistent clinical outcomes?

  • Methodological Answer: Conduct pharmacodynamic-pharmacokinetic (PD-PK) bridging studies to compare drug exposure levels between preclinical models and human trials. Use humanized animal models (e.g., transgenic mice expressing human ion channels) to improve translational relevance. Analyze clinical trial subpopulations for genetic polymorphisms (e.g., SCN5A mutations) that may alter drug response. Integrate computational simulations of human cardiac electrophysiology to predict dose-response relationships under varied physiological conditions .

Q. What computational modeling approaches are recommended to predict the arrhythmogenic risks or therapeutic efficacy of this compound?

  • Methodological Answer: Employ bidirectional coupling of cellular and organ-level models to simulate drug effects on action potential propagation and re-entrant arrhythmias. Tools like the ORd human ventricular cardiomyocyte model can quantify compound-induced changes in ion currents (e.g., IKrI_{Kr} blockade). Validate predictions using high-throughput optical mapping of cardiac tissue slices to visualize electrical wave dynamics. Machine learning algorithms trained on multi-omics datasets (e.g., proteomics, metabolomics) can identify hidden predictors of arrhythmia susceptibility .

Q. How should clinical trials for this compound address heterogeneity in arrhythmia subtypes (e.g., atrial vs. ventricular) and patient comorbidities?

  • Methodological Answer: Stratify trial cohorts by arrhythmia subtype (e.g., atrial fibrillation vs. ventricular tachycardia) and comorbidities (e.g., heart failure, renal dysfunction). Use adaptive trial designs to permit dose adjustments based on real-time biomarker feedback. Include continuous ECG monitoring via wearable devices to capture transient arrhythmic events. For statistical rigor, apply Cox proportional hazards models to account for time-dependent variables and competing risks (e.g., non-arrhythmic mortality) .

Q. What strategies optimize the integration of this compound with existing antiarrhythmic therapies to minimize polypharmacy risks?

  • Methodological Answer: Perform isobolographic analysis to assess synergistic or antagonistic interactions with standard drugs (e.g., beta-blockers). Use Langendorff-perfused heart models to evaluate combined effects on coronary flow and arrhythmia thresholds. Clinically, employ response-surface methodology in early-phase trials to identify safe combinatorial dosing regimens. Pharmacogenetic screening (e.g., CYP2D6 variants) can personalize combinations to avoid adverse metabolic interactions .

Q. Methodological Resources

  • Systematic Reviews : Follow PRISMA guidelines with search strings combining terms like “spirocyclic compounds,” “cardiac ion channels,” and “translational arrhythmia models” across PubMed, Scopus, and EMBASE .
  • Data Interpretation : Use Hill’s criteria for causality when correlating biomarker changes with clinical outcomes. Address conflicting results via sensitivity analyses excluding outliers or high-risk subgroups .

Eigenschaften

Molekularformel

C25H29N3O4S

Molekulargewicht

467.6 g/mol

IUPAC-Name

N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3

InChI-Schlüssel

NIYGLRKUBPNXQS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Synonyme

L 706000
L-706,000
L-706000
MK 499
MK-499

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.